molecular formula C21H17ClF6N2O2 B606537 1-[3,5-双(三氟甲基)苯甲酰基]-N-(4-氯苯基)哌啶-3-甲酰胺 CAS No. 1207113-88-9

1-[3,5-双(三氟甲基)苯甲酰基]-N-(4-氯苯基)哌啶-3-甲酰胺

货号 B606537
CAS 编号: 1207113-88-9
分子量: 478.82
InChI 键: KIGLPXRFIWBAEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Rho family of small GTPases play an important role in transduction of cell signaling events associated with several human cancers. CCG-1423 is a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription. The site of inhibition in the pathway is not precisely defined but CCG-1423 appears to act on some aspect of the interaction of SRF with its transcriptional cofactor megakaryoblastic leukemia 1 (MKL1) at a point upstream of DNA binding. CCG-100602 is a CCG-1423 analog developed for improved selectivity, potency, and attenuated cytotoxicity relative to its parent compound. CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM. At 100 μM, CCG-100602 demonstrates 72% inhibition of PC-3 cell invasion into a Matrigel model of metastasis, exhibiting an efficacy:toxicity profile superior to that of CCG-1423 at 10 μM.
CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM.

科学研究应用

Inhibition of SRF/Myocardin Signaling Pathway

CCG-100602 has been found to inhibit the SRF/myocardin signaling pathway . This pathway plays a pivotal role in the mechanical properties of aortic vascular smooth muscle cells (VSMCs) and is a key contributor to aortic stiffening in hypertension . By inhibiting this pathway, CCG-100602 can reduce aortic VSMC stiffening and potentially serve as a therapeutic strategy for the treatment of hypertension .

Reduction of Aortic Stiffness in Hypertension

CCG-100602 has been shown to reduce the stiffening of aortic VSMCs derived from spontaneously hypertensive rats (SHR) by inhibiting the SRF/myocardin interaction . It also abrogates the increased aortic wall stiffness in SHR rats in vivo . This suggests that CCG-100602 could be used to treat hypertension by targeting the cellular contributors to aortic stiffness .

Inhibition of Rho/MKL1/SRF Pathway-Mediated Transcription

CCG-100602 has similar efficacy against Rho/MKL1/SRF pathway-mediated transcription as CCG-1423, albeit at a reduced potency . This pathway is involved in various biological processes, including microtubule dynamics, gene transcription, actin cytoskeleton organization, cell cycle progression, oncogenic transformation, and epithelial wound repair .

Reduced Cytotoxicity

CCG-100602 is an analog of CCG-1423 with significantly less cytotoxicity . This makes it a safer alternative for research and potential therapeutic applications .

Potential Use in Cancer Research

CCG-100602 has been shown to have an IC50 of 9.8 μM for PC-3 prostate cancer cells . This suggests that it could be used in cancer research, particularly in the study of prostate cancer .

Inhibition of Rho Pathway

CCG-100602 is a Rho pathway inhibitor . The Rho pathway plays a key role in various biological processes, including microtubule dynamics, gene transcription, actin cytoskeleton organization, cell cycle progression, oncogenic transformation, and epithelial wound repair .

作用机制

Target of Action

CCG-100602 primarily targets the myocardin-related transcription factor A (MRTF-A) and serum response factor (SRF) signaling pathway. MRTF-A and SRF play crucial roles in regulating gene expression related to fibrosis and cellular differentiation .

Mode of Action

CCG-100602 inhibits the nuclear localization of MRTF-A, thereby preventing it from activating SRF. This inhibition blocks the transcription of fibrogenic genes, reducing the expression of proteins involved in fibrosis, such as collagen and fibronectin .

Biochemical Pathways

The compound affects the MRTF-A/SRF signaling pathway, which is involved in the transcriptional regulation of genes associated with extracellular matrix (ECM) production and cellular contractility. By inhibiting this pathway, CCG-100602 reduces the transcription of genes like COL1A1, FN1, and ACTA2, which are critical for ECM production and fibrosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of CCG-100602 are crucial for its bioavailability and efficacy. While specific ADME data for CCG-100602 is limited, its chemical structure suggests it may have moderate solubility and stability, influencing its absorption and distribution in the body. Metabolic pathways likely involve hepatic enzymes, and excretion may occur via renal and biliary routes .

Result of Action

At the molecular level, CCG-100602 reduces the expression of fibrogenic proteins, leading to decreased fibrosis. Cellular effects include reduced proliferation and migration of fibroblasts, which are key players in fibrotic diseases. This results in a potential therapeutic effect in conditions characterized by excessive fibrosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of CCG-100602. For instance, the compound’s stability might be affected by the acidic or basic conditions in different tissues. Additionally, interactions with other drugs or biomolecules could impact its bioavailability and therapeutic effectiveness .

CCG-100602 represents a promising therapeutic agent by specifically targeting and inhibiting the MRTF-A/SRF signaling pathway, thereby reducing fibrosis and its associated pathological effects.

: MedChemExpress : MedChemExpress : Cardiovascular Research

属性

IUPAC Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQCFMZWVKQBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide

Q & A

Q1: What is the primary mechanism of action of CCG-100602?

A1: CCG-100602 acts as an inhibitor of the myocardin-related transcription factor A (MRTF-A) / serum response factor (SRF) pathway. [, , , , ] This pathway plays a crucial role in regulating gene expression related to various cellular processes, including cell migration, fibrosis, and differentiation.

Q2: How does CCG-100602 affect the MRTF-A/SRF pathway?

A2: Although the precise mechanism is not fully elucidated, CCG-100602 is believed to block the nuclear translocation of MRTF-A, preventing its interaction with SRF and subsequent activation of target gene transcription. This inhibitory effect on MRTF-A nuclear accumulation was observed in human pterygium fibroblasts treated with TGF-β1. []

Q3: What are the potential therapeutic applications of CCG-100602 based on its mechanism of action?

A3: Given its ability to inhibit the MRTF-A/SRF pathway, CCG-100602 has been investigated for its potential in treating conditions associated with excessive or dysregulated fibrotic activity, such as intestinal fibrosis [] and pterygium. [] Additionally, research suggests potential applications in modulating stem cell differentiation, particularly in balancing adipogenesis and osteogenesis in human adipose stem cells. []

Q4: Are there any known structural analogs of CCG-1423 and how do their activities compare?

A4: CCG-100602 and CCG-203971 are structural analogs of CCG-1423, sharing similar biological activities and targeting the MRTF-A/SRF pathway. [, ] These compounds were studied alongside CCG-1423 for their antifibrotic effects. [] Interestingly, unlike CCG-1423, the stereochemistry of CCG-100602 and CCG-203971 did not significantly influence their biological activities. []

Q5: Has CCG-100602 shown efficacy in any in vitro models of disease?

A5: Yes, CCG-100602 effectively repressed both matrix-stiffness and transforming growth factor beta (TGF-β)-mediated fibrogenesis in human colonic myofibroblasts. [] It also demonstrated inhibitory effects on α-smooth muscle actin and type I collagen expression in fibroblast-like synoviocytes, suggesting potential in addressing temporomandibular joint osteoarthritis. []

Q6: What are the limitations of using CCG-1423, the first-generation inhibitor, compared to CCG-100602?

A6: While CCG-1423 showed promising antifibrotic activity, it also exhibited unacceptable cytotoxicity. [] CCG-100602, considered a second-generation inhibitor, emerged as a potential alternative with improved safety profiles while maintaining efficacy in preclinical models. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。